molecular formula C16H17ClN2O3 B2855993 methyl 4-[1-(1-chloroisoquinolin-3-yl)-N-methylformamido]butanoate CAS No. 1797019-99-8

methyl 4-[1-(1-chloroisoquinolin-3-yl)-N-methylformamido]butanoate

Cat. No.: B2855993
CAS No.: 1797019-99-8
M. Wt: 320.77
InChI Key: DLGAKTLVEAEBDQ-UHFFFAOYSA-N
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Description

Methyl 4-[1-(1-chloroisoquinolin-3-yl)-N-methylformamido]butanoate is a synthetic organic compound with the molecular formula C16H17ClN2O3 This compound is characterized by the presence of an isoquinoline ring, a chloro substituent, and a butanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[1-(1-chloroisoquinolin-3-yl)-N-methylformamido]butanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Isoquinoline Derivative: The isoquinoline ring is synthesized through a cyclization reaction involving appropriate precursors.

    Amidation: The N-methylformamido group is introduced via an amidation reaction, often using N-methylformamide and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Esterification: The final step involves the esterification of the butanoic acid derivative with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[1-(1-chloroisoquinolin-3-yl)-N-methylformamido]butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Ammonia or primary amines in anhydrous conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoquinoline derivatives.

Scientific Research Applications

Methyl 4-[1-(1-chloroisoquinolin-3-yl)-N-methylformamido]butanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-[1-(1-chloroisoquinolin-3-yl)-N-methylformamido]butanoate involves its interaction with specific molecular targets. The isoquinoline ring can intercalate with DNA, potentially disrupting DNA replication and transcription processes. The chloro group may facilitate binding to enzymes or receptors, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[1-(1-bromoisoquinolin-3-yl)-N-methylformamido]butanoate
  • Methyl 4-[1-(1-fluoroisoquinolin-3-yl)-N-methylformamido]butanoate
  • Methyl 4-[1-(1-iodoisoquinolin-3-yl)-N-methylformamido]butanoate

Uniqueness

Methyl 4-[1-(1-chloroisoquinolin-3-yl)-N-methylformamido]butanoate is unique due to the presence of the chloro substituent, which can significantly influence its reactivity and biological activity compared to its bromo, fluoro, and iodo analogs. The chloro group provides a balance between reactivity and stability, making it a versatile compound for various applications.

Properties

IUPAC Name

methyl 4-[(1-chloroisoquinoline-3-carbonyl)-methylamino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3/c1-19(9-5-8-14(20)22-2)16(21)13-10-11-6-3-4-7-12(11)15(17)18-13/h3-4,6-7,10H,5,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLGAKTLVEAEBDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCC(=O)OC)C(=O)C1=CC2=CC=CC=C2C(=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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